molecular formula C11H12F2O B15318689 2,2-Difluoro-1-(2-isopropylphenyl)ethanone

2,2-Difluoro-1-(2-isopropylphenyl)ethanone

Cat. No.: B15318689
M. Wt: 198.21 g/mol
InChI Key: TYDTZNQFIPFZCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one is a fluorinated organic compound characterized by its unique chemical structure, which includes two fluorine atoms attached to the second carbon of the ethan-1-one moiety and a propan-2-yl group attached to the phenyl ring. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one typically involves the following steps:

  • Friedel-Crafts Acylation: The reaction of propan-2-ylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the desired ketone.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors or large-scale batch reactors to ensure efficient production. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: Substitution reactions can occur at the fluorine atoms, leading to the formation of various fluorinated derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are employed for substitution reactions.

Major Products Formed:

  • Oxidation: Difluoroacetic acid

  • Reduction: 2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethanol

  • Substitution: Various fluorinated derivatives depending on the nucleophile used

Scientific Research Applications

2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to understand the role of fluorinated molecules in biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials that require fluorinated components for improved properties.

Mechanism of Action

The mechanism by which 2,2-difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its target.

Comparison with Similar Compounds

  • 2,2-Difluoro-1-propanol

  • 1,3-Difluoro-2-propanol

  • 2,2,3,3-Tetrafluoro-1-propanol

  • 2,2,3,3,3-Pentafluoro-1-propanol

Uniqueness: 2,2-Difluoro-1-[2-(propan-2-yl)phenyl]ethan-1-one is unique due to its specific structural features, including the presence of both fluorine atoms and the propan-2-yl group on the phenyl ring

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

2,2-difluoro-1-(2-propan-2-ylphenyl)ethanone

InChI

InChI=1S/C11H12F2O/c1-7(2)8-5-3-4-6-9(8)10(14)11(12)13/h3-7,11H,1-2H3

InChI Key

TYDTZNQFIPFZCU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.